molecular formula C20H17ClN2O3S2 B2638677 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955725-49-2

3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2638677
CAS RN: 955725-49-2
M. Wt: 432.94
InChI Key: BGHFKPMMJQVKMY-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN2O3S2 and its molecular weight is 432.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

Gliquidone :The compound N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide showcases an intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, forming hydrogen-bonded chains parallel to the c-axis. Its sulfonylurea fragment's conformation aligns with recent theoretical studies (Gelbrich, Haddow, & Griesser, 2011).

Chemical Synthesis and Derivatives

Acyclo-4-[Quinazolin-3-yl]Benzenesulfonamide Non-Nucleosides :The reaction of 4-[1,2,3,4-tetrahydroquinazolin-2,4-dion-3-yl]benzenesulfonamide and 4-[2-thioxo-1,2,3,4 tetrahydroquinazolin-4-on-3-yl]benzenesulfonamide with chloromethylethyl ether, chloromethylbenzyl ether, and (2-acetoxyethoxy)methyl bromide yielded compounds analogues to MKC-442, TNK 561, and HEPT (El-hamid & Ismail, 2004).

Aza Diels-Alder Reaction in Tetrahydroquinazoline Derivatives :The reaction of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines forms 1,2,3,4-tetrahydroquinazoline derivatives via o-azaxylylene intermediates. The chemical behavior of these derivatives has been studied, displaying significant reactivity and potential for further transformations (Cremonesi, Croce, & Gallanti, 2010).

Pharmacological Interactions and Biological Activities

Probing Molecular Interactions with Human Carbonic Anhydrases (hCAs) :A novel series of benzenesulfonamides was designed to improve selectivity toward druggable isoforms by introducing additional hydrophobic/hydrophilic functionalities. The compound (R,S)-4-(6,7-dihydroxy-1-phenyl-3,4-tetrahydroisoquinoline-1H-2-carbonyl)benzenesulfonamide exhibited remarkable inhibition for the brain-expressed hCA VII, showcasing the relevance of nonpolar contacts for this class of hCA inhibitors (Bruno et al., 2017).

Evaluation of Anticancer Agents in Tetrahydroisoquinolines :The tetrahydroisoquinoline moiety is prevalent in biologically active molecules, with derivatives showing potential as pharmaceutical agents due to their cytotoxic properties. Research in this area has led to the synthesis of novel analogs with variations in the phenyl ring, introducing different electronic, steric, and lipophilic properties, and showing potent cytotoxicity in studies (Redda, Gangapuram, & Ardley, 2010).

properties

IUPAC Name

3-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c21-16-3-1-4-18(12-16)28(25,26)22-17-7-6-14-8-9-23(13-15(14)11-17)20(24)19-5-2-10-27-19/h1-7,10-12,22H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHFKPMMJQVKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

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